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Compound of Interest

Compound Name: Cabralealactone

Cat. No.: B1182254

For Researchers, Scientists, and Drug Development Professionals

Cabralealactone, a tetracyclic triterpenoid natural product, has garnered interest for its
potential biological activities. This guide provides an in-depth technical overview of the
elucidation of its intricate molecular structure and the determination of its stereochemistry,
critical aspects for understanding its bioactivity and for guiding synthetic and medicinal
chemistry efforts.

Core Structure and Initial Characterization

Cabralealactone is a dammarane-type triterpenoid characterized by a C27 carbon skeleton.
The initial structure elucidation was first reported in the 1970s, having been isolated from
Cabralea polytricha. Later, it was also identified in other plant species, including Aglaia
abbreviata and Cleome brachycarpa.

The molecular formula of cabralealactone has been established as C27H4203. Early chemical
and spectroscopic analyses, including infrared (IR) spectroscopy, revealed the presence of a
ketone and a y-lactone functional group. Mass spectrometry confirmed the molecular weight
and provided initial fragmentation patterns consistent with a tetracyclic triterpenoid core.

Table 1: Physicochemical and Spectroscopic Data for Cabralealactone
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Property Value
Molecular Formula C27H4203
Molecular Weight 414.6 g/mol

(5S)-5-methyl-5-
[(5R,8R,9R,10R,13R,14R,17S)-4,4,8,10,14-

pentamethyl-3-oxo-

IUPAC Name
1,2,5,6,7,9,11,12,13,15,16,17-
dodecahydrocyclopenta[a]phenanthren-17-
ylJoxolan-2-one[1]

CAS Number 19865-87-3

Elucidation of the Planar Structure through
Spectroscopic Methods

The determination of the connectivity of atoms in cabralealactone relied heavily on Nuclear
Magnetic Resonance (NMR) spectroscopy. While the original detailed experimental data from
the initial discovery is not readily available in modern databases, the established structure is
consistent with the general features expected for a dammarane triterpenoid.

'H and **C NMR Spectroscopy

Analysis of the 1H and 3C NMR spectra allows for the assignment of protons and carbons to
their respective positions in the molecule. Key chemical shifts and coupling patterns are
indicative of the local electronic environment and connectivity. For instance, the downfield
signals in the 3C NMR spectrum are characteristic of the carbonyl carbons of the ketone and
the lactone. The numerous signals in the aliphatic region of both the *H and 3C NMR spectra
correspond to the tetracyclic core and its methyl substituents.

Due to the unavailability of the original experimental NMR data in the searched resources, a
detailed table of chemical shifts and coupling constants cannot be provided at this time.

Mass Spectrometry
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Mass spectrometry (MS) plays a crucial role in confirming the molecular weight and providing
information about the fragmentation of the molecule, which can help in deducing structural
motifs. The fragmentation pattern of cabralealactone would be expected to show characteristic
losses of the lactone side chain and fragmentations of the tetracyclic ring system.

Determination of Stereochemistry

The stereochemistry of cabralealactone, which describes the three-dimensional arrangement
of its atoms, is a critical determinant of its biological activity. The molecule contains multiple
stereocenters, leading to a complex stereochemical landscape. The determination of both the
relative and absolute stereochemistry is a challenging but essential aspect of its
characterization.

Relative Stereochemistry

The relative stereochemistry of the tetracyclic ring system was likely inferred from a
combination of techniques in the original studies, including:

» Nuclear Overhauser Effect (NOE) NMR Spectroscopy: This technique allows for the
determination of the spatial proximity of protons, which is invaluable for establishing the
relative configuration of substituents on the ring system.

o Chemical Derivatization: Conversion of the natural product into derivatives with known
stereochemical outcomes can help to correlate the stereocenters.

o Comparison with Related Compounds: The stereochemistry of many dammarane
triterpenoids is well-established. By comparing the spectroscopic data of cabralealactone
with those of known compounds, inferences about its relative stereochemistry can be made.

Absolute Stereochemistry

The determination of the absolute configuration of cabralealactone would have required a
method that could distinguish between enantiomers.

o X-ray Crystallography: This is the gold standard for determining the absolute stereochemistry
of a crystalline compound. By diffracting X-rays through a single crystal of the molecule, a
three-dimensional electron density map can be generated, revealing the precise
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arrangement of all atoms. While a specific X-ray crystal structure for cabralealactone was
not found in the available resources, this technique remains the most definitive method for
stereochemical assignment.

¢ Circular Dichroism (CD) Spectroscopy: This techniqgue measures the differential absorption
of left- and right-circularly polarized light, which is sensitive to the chirality of the molecule.
By comparing the experimental CD spectrum with that of related compounds of known
absolute configuration or with quantum chemical calculations, the absolute stereochemistry
can be inferred.

Experimental Protocols

While the specific experimental protocols from the original structure elucidation are not
available, the following outlines the general methodologies that would have been employed.

Isolation of Cabralealactone

o Extraction: The plant material (e.g., bark, leaves) is ground and extracted with a suitable
organic solvent, such as methanol or ethanol.

o Fractionation: The crude extract is then partitioned between different immiscible solvents of
varying polarity (e.g., hexane, ethyl acetate, water) to separate compounds based on their
polarity.

o Chromatography: The fractions containing the target compound are subjected to various
chromatographic techniques, such as column chromatography over silica gel or alumina,
followed by high-performance liquid chromatography (HPLC) for final purification.

Spectroscopic and Spectrometric Analysis

* NMR Spectroscopy: *H and 3C NMR spectra are recorded on a high-field NMR spectrometer
using a deuterated solvent (e.g., CDCIs). 2D NMR experiments, such as COSY, HSQC,
HMBC, and NOESY, are performed to establish connectivity and relative stereochemistry.

e Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to determine the
accurate mass and elemental composition. Fragmentation patterns are analyzed using
techniques like electron ionization (EI) or electrospray ionization (ESI) coupled with tandem
mass spectrometry (MS/MS).
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« Infrared (IR) Spectroscopy: An IR spectrum is recorded to identify the presence of key

functional groups, such as carbonyls and hydroxyls.

» X-ray Crystallography: A single crystal of the purified compound is grown and subjected to X-
ray diffraction analysis to determine the three-dimensional structure and absolute

stereochemistry.

Logical Workflow for Structure Elucidation

The process of elucidating the structure of a novel natural product like cabralealactone follows
a logical progression of experiments and data analysis.
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Caption: Workflow for the structure elucidation of a natural product.

Conclusion

The structure elucidation and stereochemical assignment of cabralealactone are foundational
to understanding its chemical properties and biological function. While the initial
characterization was performed decades ago, modern spectroscopic and analytical techniques
continue to be essential for confirming and refining the structures of complex natural products.
For drug development professionals, a thorough understanding of the molecular architecture of
cabralealactone is the starting point for any rational drug design or lead optimization program.
Future work to obtain a definitive X-ray crystal structure would be invaluable in solidifying our
understanding of this intriguing natural product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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